molecular formula C18H22N8 B2479499 4-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2380080-81-7

4-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2479499
CAS No.: 2380080-81-7
M. Wt: 350.43
InChI Key: IWVITACCXTXMCI-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit protein kinases .

Preparation Methods

The synthesis of 4-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves several steps. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine can produce a selectively substituted product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves the inhibition of protein kinases, particularly CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound interacts with the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar compounds to 4-cyclopropyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural modifications that enhance its selectivity and potency as a kinase inhibitor, making it a valuable compound in cancer research and drug development .

Properties

IUPAC Name

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-12-22-17-14(10-21-24(17)2)18(23-12)26-7-5-25(6-8-26)16-9-15(13-3-4-13)19-11-20-16/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVITACCXTXMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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